molecular formula C16H17ClN8 B12246253 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine

Cat. No.: B12246253
M. Wt: 356.8 g/mol
InChI Key: NTTCUTKJFCLGQV-UHFFFAOYSA-N
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Description

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety and a chloropyrimidine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.

    Formation of the Piperazine Intermediate: The piperazine ring can be introduced by reacting the chloropyrimidine intermediate with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
  • **6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
  • **8-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

Uniqueness

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group in the purine ring system enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17ClN8

Molecular Weight

356.8 g/mol

IUPAC Name

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-cyclopropylpurine

InChI

InChI=1S/C16H17ClN8/c17-11-7-18-16(19-8-11)24-5-3-23(4-6-24)14-13-15(21-9-20-14)25(10-22-13)12-1-2-12/h7-10,12H,1-6H2

InChI Key

NTTCUTKJFCLGQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=N5)Cl

Origin of Product

United States

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